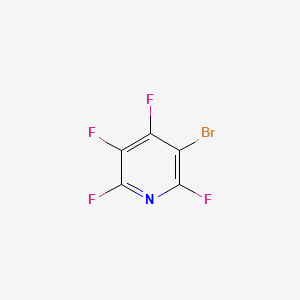
3-Bromo-2,4,5,6-tetrafluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,5,6-tetrafluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine and four fluorine atoms attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its unique electronic properties and reactivity, making it a valuable building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluoropyridine typically involves the halogenation of tetrafluoropyridine. One common method includes the bromination of 2,4,5,6-tetrafluoropyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl boronic acids or alkenes.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted tetrafluoropyridines.
Palladium-Catalyzed Coupling: Biaryl or alkyl-substituted tetrafluoropyridines.
Reduction: Tetrafluoropyridine derivatives.
Applications De Recherche Scientifique
3-Bromo-2,4,5,6-tetrafluoropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As a precursor in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the bromine atom, facilitating its replacement by various nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed processes, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,3,5,6-Tetrafluoropyridine
Uniqueness: 3-Bromo-2,4,5,6-tetrafluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. The presence of bromine at the 3-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5BrF4N |
|---|---|
Poids moléculaire |
229.96 g/mol |
Nom IUPAC |
3-bromo-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)3(8)5(10)11-4(1)9 |
Clé InChI |
XXNFGKRWVXKHBG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Br)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


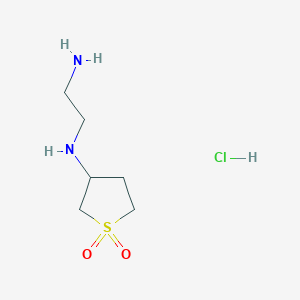
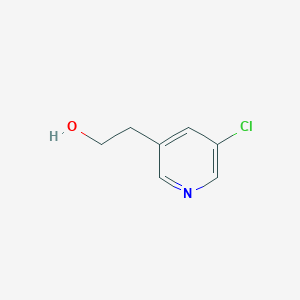
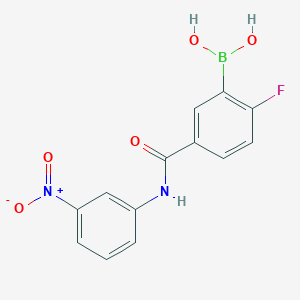
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
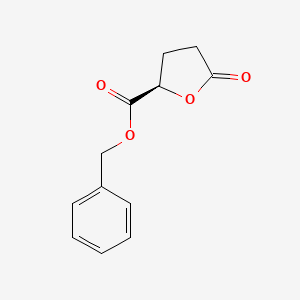

![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
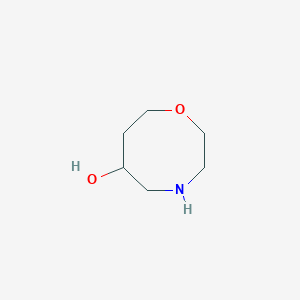
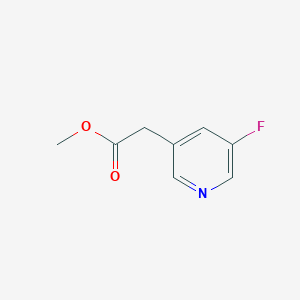
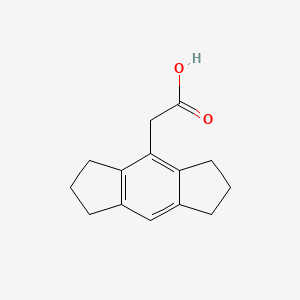
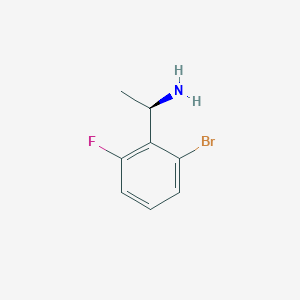
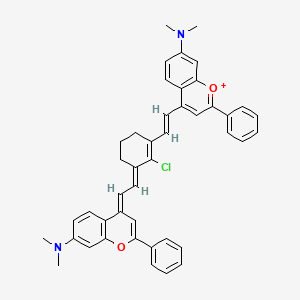
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
